molecular formula C16H16ClNO2 B268414 4-chloro-N-(2-isopropoxyphenyl)benzamide

4-chloro-N-(2-isopropoxyphenyl)benzamide

Cat. No.: B268414
M. Wt: 289.75 g/mol
InChI Key: AONBMQOQVIRXJW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-isopropoxyphenylamine moiety. Structurally, it belongs to the class of N-aryl benzamides, which are widely studied for their pharmacological and material science applications. The compound’s synthesis typically involves coupling reactions between activated benzoyl derivatives (e.g., benzoyl chlorides) and substituted anilines under controlled conditions . Its isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and biological interactions.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-chloro-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19)

InChI Key

AONBMQOQVIRXJW-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-N-(2-phenoxyphenyl)benzamide

  • Structural Difference: Replaces the isopropoxy group with a phenoxy moiety.
  • Impact: The phenoxy group enhances π-π stacking interactions in crystal packing, as observed in its orthorhombic crystal structure (space group Pna2₁) . This contrasts with the bulkier isopropoxy group, which may reduce crystallinity due to steric hindrance.

4-Chloro-N-(3-chlorophenyl)benzamide

  • Structural Difference : Chloro substitution at the meta position of the phenyl ring instead of ortho isopropoxy.
  • Impact : Theoretical studies (DFT/B3LYP) indicate that meta-chloro substitution reduces the dipole moment (4.12 D) compared to ortho-substituted derivatives, affecting intermolecular interactions and solubility .

4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide

  • Structural Difference : Incorporates a hydroxy-isopropyloxy-phenethyl group.
  • Impact : The hydroxy group enables hydrogen bonding, improving stability in polar solvents. This derivative, synthesized via mixed anhydride reduction of Bezafibrate, demonstrates enhanced chemoselectivity in pharmacological applications .

Key Observations :

  • Isopropoxy derivatives require milder conditions (e.g., −15°C for mixed anhydride activation) to avoid side reactions .
  • Thiourea-linked analogues (e.g., ) exhibit lower yields due to competing hydrolysis pathways .

Antimicrobial Activity

  • 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Exhibits 82–90% inhibition of Desulfovibrio piger at 1.10 µmol·L⁻¹, attributed to dual chloro substitution enhancing membrane disruption .

Gastrokinetic Activity

  • AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): Demonstrates potent gastric emptying activity (ED₅₀ = 0.4 mg/kg in rats) via selective 5-HT₄ receptor agonism, outperforming metoclopramide .

Physicochemical Properties

Property 4-Chloro-N-(2-isopropoxyphenyl)benzamide 4-Chloro-N-(2-oxo-2-phenylethyl)benzamide 5-Chloro-N-(4-chlorophenyl)-2-sulfamoylbenzamide
Molecular Weight (g/mol) 289.75 273.72 442.73
logP ~3.1 (estimated) 2.90 4.85
Hydrogen Bond Acceptors 3 4 5
Aqueous Solubility (logSw) −3.5 (predicted) −3.57 −4.2

Key Insights :

  • The isopropoxy group marginally increases hydrophobicity (logP ~3.1) compared to hydroxy-substituted derivatives (logP ~2.9) .
  • Sulfamoyl analogues (e.g., ) show reduced solubility due to higher molecular rigidity .

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